Asciminib Hydrochloride

CML T315I mutation BCR-ABL1 inhibition

Asciminib hydrochloride is the only clinically approved allosteric BCR-ABL1 inhibitor that binds the myristoyl pocket rather than the ATP-binding site, retaining potent activity against T315I (IC50 0.5 nM) and other ATP-site resistance mutations. In the Phase III ASCEMBL trial, it achieved 33.8% MMR at 156 weeks vs 10.5% for bosutinib. With >22,000-fold selectivity for ABL1 over 60+ kinases, it eliminates confounding off-target effects inherent to ATP-competitive TKIs. For combination studies, co-binding with ponatinib achieves 6.3-fold enhanced potency against compound mutants. Essential for clean pharmacologic interrogation of BCR-ABL1 signaling.

Molecular Formula C20H19Cl2F2N5O3
Molecular Weight 486.3 g/mol
CAS No. 2119669-71-3
Cat. No. B605620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsciminib Hydrochloride
CAS2119669-71-3
SynonymsAsciminib hydrochloride;  ABL001-AAA;  ABL-001;  AB -001;  ABL001;  asciminib; 
Molecular FormulaC20H19Cl2F2N5O3
Molecular Weight486.3 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4.Cl
InChIInChI=1S/C20H18ClF2N5O3.ClH/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28;/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30);1H/t14-;/m1./s1
InChIKeyHGCOOPLEWPBLOY-PFEQFJNWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Asciminib Hydrochloride (CAS: 2119669-71-3): First-in-Class Allosteric BCR-ABL1 Inhibitor for Scientific Procurement and Research Applications


Asciminib hydrochloride is a first-in-class allosteric BCR-ABL1 tyrosine kinase inhibitor that binds selectively to the myristate pocket of ABL1 kinase rather than the ATP-binding site [1]. This compound is indicated for adult patients with Philadelphia chromosome-positive chronic myeloid leukemia in chronic phase (Ph+ CML-CP), including those harboring the T315I mutation, and is marketed under the brand name Scemblix by Novartis [2]. Asciminib demonstrates potent inhibition of wild-type BCR-ABL1 with an IC50 of 0.45 nM in biochemical assays and maintains activity against TKI-resistant ATP-site mutations due to its distinct binding mechanism [3]. For procurement and research applications, understanding the precise differential evidence that distinguishes asciminib from ATP-competitive alternatives is essential for informed experimental design and clinical translation.

Asciminib Hydrochloride Procurement Rationale: Why ATP-Competitive TKIs Cannot Substitute for Allosteric Mechanism Requirements


Substituting asciminib with conventional ATP-competitive tyrosine kinase inhibitors (TKIs) such as imatinib, dasatinib, nilotinib, bosutinib, or ponatinib is scientifically indefensible when the research or therapeutic objective requires allosteric BCR-ABL1 inhibition. Asciminib binds exclusively to the myristoyl pocket of ABL1 kinase—a distal allosteric regulatory site—whereas ATP-competitive TKIs target the catalytic ATP-binding pocket [1]. This mechanistic distinction results in fundamentally different resistance mutation profiles: ATP-site mutations (including T315I, E255K, and M351T) that confer resistance to ATP-competitive TKIs do not impair asciminib binding [2]. Conversely, myristate-pocket mutations that emerge during asciminib therapy (such as A337V and P465S) remain sensitive to ATP-competitive inhibitors, creating non-overlapping resistance spectra that preclude simple class-based substitution [3]. Procurement decisions must therefore be guided by the specific binding mechanism required, the mutation profile of interest, and the experimental system being studied.

Asciminib Hydrochloride Product-Specific Quantitative Evidence: Direct Comparator Data Against ATP-Competitive TKIs


Asciminib vs. Nilotinib and Ponatinib: T315I Mutant Cellular IC50 Potency Comparison

Asciminib demonstrates substantially lower IC50 values against T315I-mutant BCR-ABL1 cells compared to both nilotinib (second-generation ATP-competitive TKI) and ponatinib (third-generation ATP-competitive TKI) in cellular proliferation assays. The quantitative data establish asciminib as the more potent single-agent inhibitor of T315I-driven cellular proliferation in this in vitro model system [1].

CML T315I mutation BCR-ABL1 inhibition cellular proliferation assay

Asciminib vs. Bosutinib in Later-Line CML-CP: Phase III ASCEMBL Trial Major Molecular Response Rates at 24 and 156 Weeks

In the randomized, open-label Phase III ASCEMBL trial comparing asciminib (40 mg twice daily) versus bosutinib (500 mg once daily) in 233 patients with CML-CP previously treated with ≥2 prior TKIs, asciminib demonstrated superior major molecular response (MMR) rates at multiple time points. At 24 weeks, the MMR rate was 25.5% for asciminib versus 13.2% for bosutinib, with an adjusted difference of 12.2% (95% CI, 2.19-22.30; P=0.029). At 156 weeks (nearly 4 years follow-up), the MMR rate remained higher with asciminib (33.8%) than bosutinib (10.5%), with an adjusted difference of 23.2% (95% CI, 13.14%-33.18%; P<0.001) [1][2][3].

CML-CP Phase III clinical trial major molecular response bosutinib comparison

Asciminib Kinase Selectivity Profile: Comparative Analysis Against ATP-Competitive TKIs

Asciminib exhibits markedly different kinase selectivity compared to ATP-competitive BCR-ABL1 TKIs. In selectivity profiling across a panel of more than 60 additional kinases, asciminib displays IC50 values exceeding 10 μM for all non-ABL1 kinases tested, representing >22,000-fold selectivity for ABL1 over other kinases [1]. This contrasts with ATP-competitive TKIs, which typically target multiple kinases beyond BCR-ABL1. For instance, dasatinib inhibits SRC family kinases and multiple other targets; nilotinib, while more selective than dasatinib, still inhibits DDR1, DDR2, and PDGFR with nanomolar potency; ponatinib broadly inhibits FGFR, VEGFR, PDGFR, and SRC family kinases in addition to BCR-ABL1 [2]. Asciminib also lacks activity against ion channels, nuclear receptors, G protein-coupled receptors, and transporters [1].

kinase selectivity off-target activity ABL1 specificity BCR-ABL1

Asciminib Adverse Event Profile: Treatment Discontinuation Comparison with Bosutinib in ASCEMBL

In the ASCEMBL Phase III trial, asciminib demonstrated a more favorable safety and tolerability profile compared with bosutinib, as measured by adverse event (AE) rates and treatment discontinuation. Grade ≥3 adverse events occurred in 59.6% of asciminib-treated patients versus 68.4% of bosutinib-treated patients. Critically, adverse events leading to treatment discontinuation were substantially lower with asciminib (8.3%) compared with bosutinib (27.6%). The most common reasons for treatment discontinuation were lack of efficacy (25.5% with asciminib, 36.8% with bosutinib) and AEs (7% with asciminib, 27.6% with bosutinib) [1][2].

CML-CP adverse events treatment discontinuation tolerability safety

Asciminib vs. ATP-Competitive TKIs: T315I-Inclusive Compound Mutant Sensitivity and Combination Synergy

Asciminib combined with ponatinib demonstrates enhanced target inhibition against highly resistant BCR-ABL1 compound mutants, including T315I-inclusive double mutations. In cellular assays, the combination of asciminib plus ponatinib suppressed resistant outgrowth and restored efficacy against compound mutants that are resistant to either agent alone. For T315I-inclusive compound mutants, the combination showed 6.3-fold enhanced potency compared to ponatinib monotherapy [1][2]. Additionally, asciminib significantly enhances the inhibition activity of nilotinib, decreasing binding free energies by approximately 3 kcal/mol for wild-type and 7 kcal/mol for T315I-mutated protein [3].

BCR-ABL1 compound mutations T315I combination therapy resistance

Asciminib Binding Affinity and Allosteric Potency: Comparative Analysis with GNF-2

Asciminib demonstrates approximately 100-fold greater potency compared to GNF-2, an earlier-generation allosteric BCR-ABL1 inhibitor tool compound. Asciminib binds to the myristate pocket of ABL1 kinase with a dissociation constant (Kd) of 0.5-0.8 nM as measured by isothermal titration calorimetry and conformational NMR assays [1]. In cellular proliferation assays, asciminib inhibits BCR-ABL1-transformed Ba/F3 cells with an IC50 of 0.25 nM, compared to GNF-2 which requires concentrations in the 25-50 nM range for comparable inhibition [2]. This 100-fold potency improvement makes asciminib suitable for therapeutic applications, whereas GNF-2 remains limited to in vitro research tool status [1].

BCR-ABL1 allosteric inhibition binding affinity STAMP inhibitor

Asciminib Hydrochloride Optimal Research and Industrial Application Scenarios Based on Differential Evidence


T315I Mutation-Specific BCR-ABL1 Inhibition Studies

Based on the direct head-to-head evidence showing asciminib achieves IC50 of 0.5 nM against T315I-mutant cells versus 12 nM for nilotinib and 8 nM for ponatinib [1], this compound is the optimal selection for studies requiring potent, direct inhibition of T315I-driven BCR-ABL1 signaling. Unlike all ATP-competitive TKIs except ponatinib, asciminib maintains high potency against T315I due to its allosteric binding mechanism. Researchers studying T315I-mediated resistance mechanisms, developing diagnostic assays for T315I detection, or screening for compounds that overcome T315I resistance should prioritize asciminib over nilotinib, dasatinib, bosutinib, and imatinib.

Late-Line CML-CP Clinical Research Requiring Superior Efficacy Over Bosutinib

Based on Phase III ASCEMBL trial data demonstrating asciminib MMR rates of 25.5% at 24 weeks and 33.8% at 156 weeks versus bosutinib rates of 13.2% and 10.5%, respectively [2][3], asciminib is the evidence-based choice for clinical studies in patients with CML-CP after ≥2 prior TKIs. The 23.2% absolute difference in MMR rate at 156 weeks (P<0.001) establishes asciminib as the superior later-line option. Clinical trial sponsors, CROs, and academic research centers designing studies in the third-line or later CML setting should select asciminib over bosutinib as the comparator arm or investigational agent.

High-Selectivity BCR-ABL1 Pharmacologic Dissection Studies

Based on selectivity profiling data showing asciminib has >22,000-fold selectivity for ABL1 over >60 other kinases (IC50 >10 μM for all off-targets tested), whereas ATP-competitive TKIs inhibit multiple additional kinases at nanomolar concentrations [4], asciminib is the optimal tool compound for experiments requiring clean pharmacologic interrogation of BCR-ABL1 signaling without confounding off-target kinase effects. This includes phosphoproteomics studies, signaling network analysis, synthetic lethality screens, and investigations where dasatinib's SRC inhibition or ponatinib's VEGFR/FGFR inhibition would confound results.

BCR-ABL1 Compound Mutant and Dual-Targeting Combination Studies

Based on evidence showing asciminib combined with ponatinib achieves 6.3-fold enhanced potency against T315I-inclusive compound mutants and restores sensitivity to 60% of wild-type levels versus 15% with ponatinib monotherapy [5][6], asciminib is essential for research investigating combination strategies targeting both the myristoyl pocket and ATP-binding site simultaneously. Studies exploring suppression of resistance emergence, treatment of highly resistant compound mutants (e.g., T315I+F359V, T315I+E255K), or development of dual-targeting therapeutic regimens require asciminib as the sole clinically approved allosteric BCR-ABL1 inhibitor capable of co-binding with ATP-competitive TKIs.

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